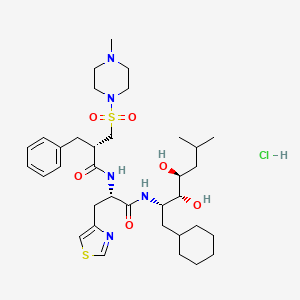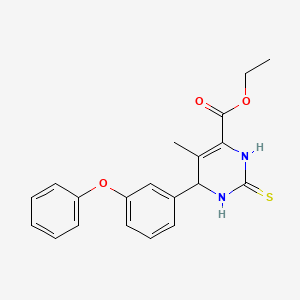
Zankiren hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zankiren hydrochloride is a potent and specific renin inhibitor, primarily used as an antihypertensive agent. It is a peptidomimetic compound, meaning it mimics the structure of peptides to inhibit the activity of renin, an enzyme involved in the regulation of blood pressure through the renin-angiotensin system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zankiren hydrochloride involves multiple steps, starting from the appropriate amino acid derivatives. The key steps include peptide coupling reactions, protection and deprotection of functional groups, and final purification steps. The reaction conditions typically involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent such as DMF (dimethylformamide).
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Zankiren hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atoms in the molecule, potentially affecting its activity.
Reduction: This reaction can be used to reduce any oxidized sulfur atoms back to their original state.
Substitution: Functional groups in this compound can be substituted to create derivatives with potentially different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic or acidic conditions, depending on the desired substitution.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships.
Scientific Research Applications
Zankiren hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and renin inhibition.
Biology: Investigated for its effects on the renin-angiotensin system and its potential to modulate blood pressure.
Medicine: Explored as a therapeutic agent for hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new antihypertensive drugs and as a reference compound in pharmaceutical research .
Mechanism of Action
Zankiren hydrochloride exerts its effects by specifically inhibiting renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. This inhibition disrupts the renin-angiotensin system, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor. As a result, blood pressure is reduced. The molecular targets include the active site of renin, where this compound binds and prevents substrate access .
Comparison with Similar Compounds
Aliskiren: Another renin inhibitor with a similar mechanism of action but different chemical structure.
Remikiren: A renin inhibitor with a different pharmacokinetic profile.
Enalkiren: An early renin inhibitor with less specificity compared to zankiren hydrochloride.
Uniqueness: this compound is unique due to its high potency and specificity for renin, making it a valuable tool in both research and therapeutic applications. Its peptidomimetic nature allows it to effectively mimic natural substrates, providing a competitive edge over other inhibitors .
Properties
CAS No. |
138810-64-7 |
|---|---|
Molecular Formula |
C35H56ClN5O6S2 |
Molecular Weight |
742.4 g/mol |
IUPAC Name |
(2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide;hydrochloride |
InChI |
InChI=1S/C35H55N5O6S2.ClH/c1-25(2)18-32(41)33(42)30(20-27-12-8-5-9-13-27)37-35(44)31(21-29-22-47-24-36-29)38-34(43)28(19-26-10-6-4-7-11-26)23-48(45,46)40-16-14-39(3)15-17-40;/h4,6-7,10-11,22,24-25,27-28,30-33,41-42H,5,8-9,12-21,23H2,1-3H3,(H,37,44)(H,38,43);1H/t28-,30+,31+,32+,33-;/m1./s1 |
InChI Key |
KNHOFQRNQBONFF-RWGZXCQOSA-N |
SMILES |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O.Cl |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CSC=N2)NC(=O)[C@H](CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O.Cl |
Canonical SMILES |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O.Cl |
Key on ui other cas no. |
138810-64-7 |
Synonyms |
((2S)-3-(4-methylpiperazin-1-yl)sulfonyl-2-(phenylmethyl)propionyl)-N-((1S,2R,3S)-1-cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)-L-(3-(thiazol-4-yl)alaninamide A 72517 A-72517 Abbott 72517 Abbott-72517 zankiren hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-6-[(4-methoxyanilino)methylidene]-7-oxo-4-phenyl-4H-1-benzopyran-3-carbonitrile](/img/structure/B1225753.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B1225758.png)

![2-[(2,2-dichloro-3,3-dimethylcyclopropyl)methylthio]-1H-benzimidazole](/img/structure/B1225760.png)









